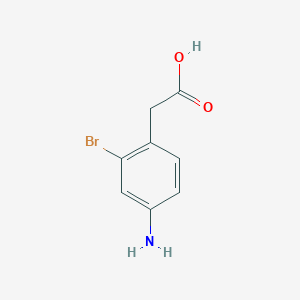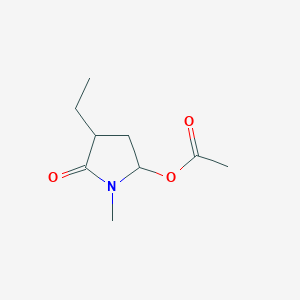![molecular formula C5H12O4S2 B3277993 Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- CAS No. 669721-07-7](/img/structure/B3277993.png)
Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
概要
説明
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- is a chemical compound with the molecular formula C5H12O6S2 It is characterized by the presence of two sulfinyl groups connected by a methylene bridge, with each sulfinyl group attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- typically involves the reaction of methylene bis(sulfinyl chloride) with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the yield and purity of the compound.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the ethanol moieties can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted ethanol derivatives.
科学的研究の応用
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study sulfinyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- involves its interaction with molecular targets through its sulfinyl groups. These groups can form reversible covalent bonds with nucleophiles, such as thiols and amines, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The methylene bridge provides structural stability and influences the spatial arrangement of the sulfinyl groups, affecting their reactivity and binding affinity.
類似化合物との比較
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- can be compared with other similar compounds, such as:
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis-: This compound has sulfonyl groups instead of sulfinyl groups, resulting in different chemical reactivity and biological properties.
Ethanol, 2,2’-[methylenebis(thio)]bis-: This compound contains sulfide groups, which have different redox properties compared to sulfinyl groups.
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- diacetate: This derivative has acetylated hydroxyl groups, affecting its solubility and reactivity.
The uniqueness of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- lies in its specific combination of sulfinyl groups and ethanol moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S2/c6-1-3-10(8)5-11(9)4-2-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZLZXSQKYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CS(=O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40789660 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669721-07-7 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile](/img/structure/B3277936.png)
![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)







